molecular formula C12H17N3O B6440049 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one CAS No. 2549009-75-6

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one

Cat. No. B6440049
CAS RN: 2549009-75-6
M. Wt: 219.28 g/mol
InChI Key: SCZBVBUBGSVUMY-UHFFFAOYSA-N
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Description

The compound “1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is unique due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . The exact molecular structure of “this compound” would require further analysis using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . The specific chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants involved.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound”, such as its melting point, boiling point, and solubility in various solvents, would require experimental determination.

Scientific Research Applications

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of enzymes and other proteins, as well as to study the interactions between proteins and small molecules. Additionally, this compound has been used to study the biochemical and physiological effects of various drugs, as well as to study the effects of environmental pollutants on biological systems.

Advantages and Limitations for Lab Experiments

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively non-toxic. Additionally, it is relatively stable, and has a high affinity for certain proteins. However, this compound also has several limitations. It is relatively insoluble in water, and is not very soluble in organic solvents. Additionally, it is relatively unstable in the presence of strong acids or bases.

Future Directions

The potential applications of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one are still being explored. One potential future direction for research is the development of this compound-based drugs. Additionally, this compound could be used to study the effects of environmental pollutants on biological systems, as well as to study the biochemical and physiological effects of various drugs. Additionally, this compound could be used to study the interactions between proteins and small molecules, as well as to study the structure and function of enzymes and other proteins. Finally, this compound could be used as a tool to study the effects of genetic mutations on proteins and other biological systems.

Synthesis Methods

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one can be synthesized using a variety of methods. The most common synthesis method involves the condensation of 1-bromo-3-(1H-imidazol-1-yl)propane with 1-chloro-4-penten-1-one in the presence of a base. This reaction yields this compound as the major product, with minor byproducts. Other methods of synthesis, such as the Knoevenagel condensation of 1-bromo-3-(1H-imidazol-1-yl)propane with 1-penten-1-one, have also been reported.

Safety and Hazards

The safety and hazards associated with “1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one” would depend on its specific physical and chemical properties. General safety measures should always be followed when handling chemical substances. Some imidazole derivatives are known to be hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-3-4-12(16)15-8-11(9-15)7-14-6-5-13-10-14/h2,5-6,10-11H,1,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZBVBUBGSVUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CC(C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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